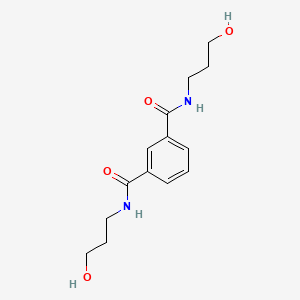
N~1~,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide is a chemical compound characterized by the presence of two hydroxypropyl groups attached to a benzene ring through amide linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bonds. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Reagents like nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 3-hydroxypropylbenzene-1,3-dicarboxylic acid.
Reduction: Formation of N1,N~3~-bis(3-aminopropyl)benzene-1,3-dicarboxamide.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
N~1~,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N1,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl groups may facilitate binding to enzymes or receptors, modulating their activity. The amide linkages can also participate in hydrogen bonding, influencing the compound’s biological activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~1~,N~3~-Bis(3-aminopropyl)benzene-1,3-dicarboxamide: Similar structure but with amine groups instead of hydroxypropyl groups.
3-Phenylpropanol: Contains a hydroxypropyl group attached to a benzene ring but lacks the amide linkages.
1,3-Diisopropylbenzene: Features isopropyl groups attached to a benzene ring, differing in the nature of the substituents.
Uniqueness
N~1~,N~3~-Bis(3-hydroxypropyl)benzene-1,3-dicarboxamide is unique due to the presence of both hydroxypropyl and amide groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
42089-95-2 |
|---|---|
Molekularformel |
C14H20N2O4 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
1-N,3-N-bis(3-hydroxypropyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C14H20N2O4/c17-8-2-6-15-13(19)11-4-1-5-12(10-11)14(20)16-7-3-9-18/h1,4-5,10,17-18H,2-3,6-9H2,(H,15,19)(H,16,20) |
InChI-Schlüssel |
MKCKORDBPQHSTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)NCCCO)C(=O)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


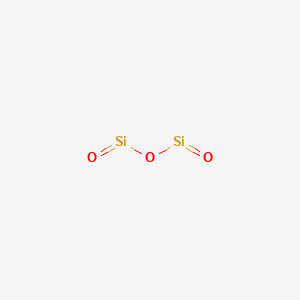
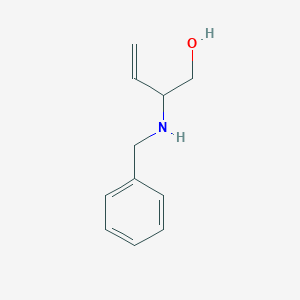
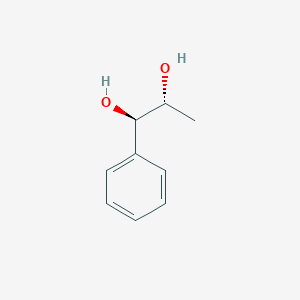
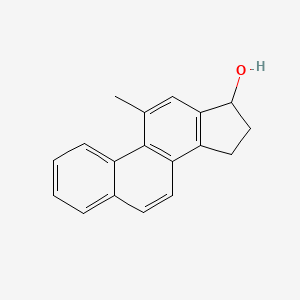
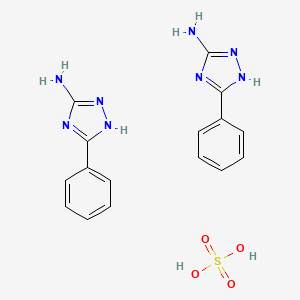

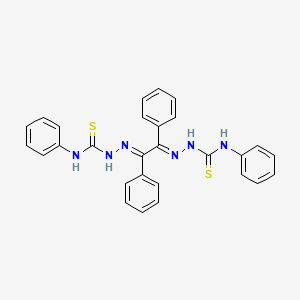
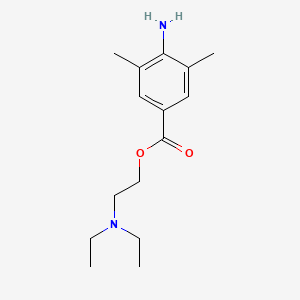
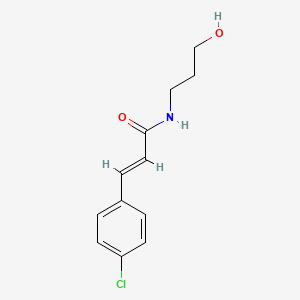
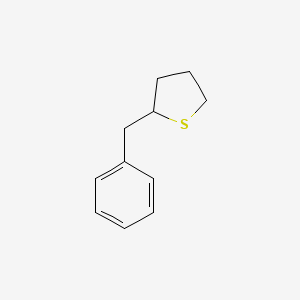
![1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole](/img/structure/B14659505.png)

methanone](/img/structure/B14659509.png)

